molecular formula C17H17Cl2N3O4S B4732663 1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4732663
M. Wt: 430.3 g/mol
InChI Key: LAYPYYBVPRJGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as DNPS, is a chemical compound that has been extensively researched for its potential applications in the field of biochemistry and pharmaceuticals. This compound is a piperazine-based sulfonamide that has shown promising results in various scientific studies.

Mechanism of Action

1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. This compound also inhibits the activity of cyclooxygenase-2 by blocking the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and metastasis of tumors by decreasing the pH of the tumor microenvironment. This compound can also reduce inflammation by blocking the production of prostaglandins. Additionally, this compound has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is its ability to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This selectivity can reduce the potential side effects of this compound on normal cells. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One potential direction is to investigate its potential as an anti-cancer agent in combination with other drugs. Another direction is to study its effects on other enzymes and pathways that are involved in cancer and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been studied for its potential applications in the field of biochemistry and pharmaceuticals. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. This compound has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c18-16-2-1-3-17(19)15(16)12-20-8-10-21(11-9-20)27(25,26)14-6-4-13(5-7-14)22(23)24/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYPYYBVPRJGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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